4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone
CAS No.: 898786-42-0
Cat. No.: VC2293908
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898786-42-0 |
|---|---|
| Molecular Formula | C17H24O4 |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)butan-1-one |
| Standard InChI | InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)9-5-8-15(18)13-6-4-7-14(10-13)19-3/h4,6-7,10,16H,5,8-9,11-12H2,1-3H3 |
| Standard InChI Key | UJFIPIFONSZRTH-UHFFFAOYSA-N |
| SMILES | CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)OC)C |
| Canonical SMILES | CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)OC)C |
Introduction
Chemical Structure and Properties
Structural Features
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone features several distinct structural elements:
-
A 5,5-dimethyl-1,3-dioxan-2-yl group, which is a cyclic acetal structure
-
A butyrophenone moiety (four-carbon chain with a phenyl ketone)
-
A methoxy substituent at the 3' position of the phenyl ring
This compound appears in chemical registries with an identified CAS number (898786-42-0), suggesting its existence in chemical catalogs and research applications .
Physical and Chemical Properties
Based on structural analysis and comparisons with similar dioxane derivatives, the following properties can be predicted:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C17H24O4 | Structural analysis |
| Molecular Weight | Approximately 292.37 g/mol | Calculated from molecular formula |
| Physical State | Crystalline solid at room temperature | Similar dioxane derivatives |
| Solubility | Moderate to high solubility in organic solvents (dichloromethane, chloroform); Limited water solubility | Based on functional groups present |
| Melting Point | Approximately 80-95°C | Extrapolated from similar compounds |
| Stability | Stable under standard conditions; Potentially sensitive to strong acids | Acetal functionality characteristics |
| Log P | Approximately 3.2-3.8 | Estimated from structure |
Synthesis Methods
Acetalization Approach
This method would likely involve the reaction of a 4-formylbutyrophenone derivative with 2,2-dimethyl-1,3-propanediol under acid catalysis:
-
Preparation of 3'-methoxy-4-formylbutyrophenone
-
Acetalization reaction with 2,2-dimethyl-1,3-propanediol in the presence of p-toluenesulfonic acid
-
Purification via column chromatography or recrystallization
Cross-Coupling Methodology
An alternative approach might involve:
-
Preparation of 4-(5,5-dimethyl-1,3-dioxan-2-yl)bromobenzene
-
Lithium-halogen exchange followed by addition to 3'-methoxybutyrophenone
-
Oxidation of the resulting alcohol to obtain the target ketone
Critical Synthesis Parameters
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Temperature | 60-80°C for acetalization | Higher temperatures may cause decomposition |
| Catalyst | p-Toluenesulfonic acid (1-5 mol%) | Crucial for acetalization reaction |
| Solvent | Toluene or benzene | Facilitates water removal via azeotrope formation |
| Reaction Time | 6-12 hours | Longer times may lead to side reactions |
| Water Removal | Dean-Stark apparatus | Essential for driving equilibrium toward product |
Applications and Research Significance
| Potential Activity | Proposed Mechanism | Confidence Level |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory mediators | Low (inferential) |
| Anticancer | Cell cycle modulation or apoptosis induction | Low (based on structural similarities) |
| Antioxidant | Free radical scavenging via methoxy group | Low (theoretical) |
| Enzyme modulation | Interaction with specific binding pockets | Low (speculative) |
Structural Comparisons with Related Compounds
Comparative Analysis
The properties and behaviors of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone can be better understood through comparison with structurally related compounds:
| Compound | Structural Difference | Predicted Impact on Properties |
|---|---|---|
| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenone | Additional phenyl ring instead of methoxy group | Increased lipophilicity; different electronic distribution |
| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenone | Methoxy at 2' vs 3' position | Altered hydrogen bonding capacity; different steric effects |
| 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde | Aldehyde vs. ketone functionality; shorter chain | Higher reactivity; different geometrical arrangement |
Structure-Activity Relationship Considerations
The 3'-methoxy positioning likely influences:
-
Electronic distribution across the aromatic system
-
Hydrogen bonding capability and molecular recognition
-
Metabolic stability and pharmacokinetic properties
-
Conformational preferences and molecular packing
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
Predicted proton NMR spectral features:
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Dioxane methyl protons | 0.8-1.2 | Singlets | 6H |
| Butyrophenone chain protons | 1.7-2.7 | Multiplets | 6H |
| Dioxane ring protons | 3.4-4.0 | Multiplets | 5H |
| Methoxy protons | 3.8-3.9 | Singlet | 3H |
| Aromatic protons | 6.8-7.6 | Complex multiplets | 4H |
Predicted carbon-13 NMR spectral features:
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl carbons (dioxane) | 20-30 |
| Aliphatic chain carbons | 25-40 |
| Quaternary carbon (dioxane) | 30-35 |
| Methoxy carbon | 55-60 |
| Dioxane ring carbons | 70-80 |
| Acetal carbon | 100-105 |
| Aromatic carbons | 110-160 |
| Carbonyl carbon | 195-205 |
Infrared Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (aromatic) | 3020-3080 | Medium |
| C-H stretch (aliphatic) | 2850-2950 | Strong |
| C=O stretch (ketone) | 1680-1700 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-O-C stretch (dioxane) | 1050-1150 | Strong |
| C-O stretch (methoxy) | 1240-1270 | Medium |
Mass Spectrometry
Predicted fragmentation pattern might include:
-
Molecular ion at m/z 292
-
Loss of methyl radical (M-15)
-
Fragmentation of dioxane ring
-
McLafferty rearrangement of the ketone
Research Challenges and Future Directions
Synthesis Optimization
Future research could focus on:
-
Developing more efficient and scalable synthesis routes
-
Exploring green chemistry approaches with reduced environmental impact
-
Investigating catalytic systems for improved yields and selectivity
-
Studying the stability and shelf-life under various storage conditions
Analytical Challenges
| Challenge | Recommended Approach | Expected Outcome |
|---|---|---|
| Isomer separation | Chiral HPLC or SFC | Identification of enantiomeric purity |
| Trace analysis | LC-MS/MS with MRM mode | Detection limits in ng/mL range |
| Structural confirmation | 2D NMR (HSQC, HMBC) | Unambiguous structural assignment |
| Polymorphism detection | Powder XRD and DSC | Identification of crystal forms |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume